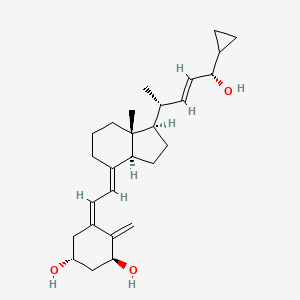

Calcipotriol Impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H40O3 |

|---|---|

Poids moléculaire |

412.6 g/mol |

Nom IUPAC |

5-[2-[(7aS)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m0/s1 |

Clé InChI |

LWQQLNNNIPYSNX-CNHGJVKFSA-N |

Origine du produit |

United States |

Foundational & Exploratory

Calcipotriol Impurity C: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcipotriol Impurity C, a known isomeric impurity of the synthetic vitamin D analogue, Calcipotriol. This document details its chemical structure, physicochemical properties, and analytical methodologies, serving as a critical resource for quality control, drug development, and research applications.

Chemical Identity and Structure

This compound, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol, differing in the geometry of the triene system.[1][2][3][4][5] Its formation is typically related to the synthesis process of the active pharmaceutical ingredient.[]

Chemical Structure:

The chemical structure of this compound is provided below.

(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol

A 2D representation of the chemical structure can be generated using chemical drawing software from its IUPAC name or SMILES string: O[C@H]1C--INVALID-LINK--C(/C(C1)=C/C=C2[C@]3([H])CC--INVALID-LINK--/C=C/--INVALID-LINK--O">C@H[C@@]3(C)CCC/2)=C

Physicochemical and General Properties

This compound is commercially available as a reference standard for analytical purposes.[][7] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2][5][8] |

| Synonyms | (5E)-Calcipotriol; Calcipotriene Related Compound C; (5E)-Calcipotriene[1][2][3][4][5] |

| CAS Number | 113082-99-8[1][7][8][9] |

| Molecular Formula | C27H40O3[1][8][9] |

| Molecular Weight | 412.60 g/mol [4][9] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Off-white solid[8] |

| Purity (typical) | ≥95%[7][8] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[8][10] |

| Storage | 2-8°C, protect from light, under an inert atmosphere (e.g., Nitrogen)[8][9] |

Table 3: Spectroscopic and Analytical Data

| Data Type | Description |

| HPLC-UV λmax | 264 nm[] |

| H-NMR, C-NMR, Mass Spec, IR, TGA | Typically provided by the supplier with the reference standard.[10] |

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities

This method is capable of separating Calcipotriol from its impurities, including Impurity C.[8]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

-

Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[][8]

-

Column Temperature: 50°C.[][8]

-

Mobile Phase: A gradient mixture of two components.

-

Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]

-

Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]

-

-

Gradient Program: A specific gradient program is utilized to achieve separation (refer to specialized literature for the exact gradient curve).[]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[]

-

Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[][8]

-

Injection Volume: 20 µL.[]

3. Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v).[]

-

Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a known concentration.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

-

Quantify the impurity based on the peak area response relative to the standard or the main Calcipotriol peak, depending on the specific method validation (e.g., area normalization, external standard).

Biological Context and Signaling Pathways

As a stereoisomer of Calcipotriol, Impurity C's biological activity is of interest, particularly its interaction with the Vitamin D Receptor (VDR). Calcipotriol is a potent VDR agonist.[9][11] The canonical signaling pathway for VDR agonists is detailed below. While specific studies on the signaling of Impurity C are limited, this pathway provides the fundamental mechanism through which Calcipotriol and its analogues exert their biological effects.

The binding of a VDR agonist like Calcipotriol to the VDR leads to a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in various cellular processes, including cell proliferation, differentiation, and immune response, such as inhibiting the NF-κB signaling pathway.[4][11]

Caption: Vitamin D Receptor (VDR) signaling pathway initiated by an agonist.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a drug substance or product.

Caption: General workflow for HPLC analysis of this compound.

References

- 1. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Calcipotriol [cjph.com.cn]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 7. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 9. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. allmpus.com [allmpus.com]

- 11. Calcipotriol attenuates liver fibrosis through the inhibition of vitamin D receptor-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Calcipotriol (B1668217) Impurity C, a known related substance of the active pharmaceutical ingredient Calcipotriol. While specific, publicly available spectra for this impurity are limited, this document synthesizes known information and provides detailed experimental protocols based on the analysis of Calcipotriol and related vitamin D analogs. This guide is intended to assist researchers in the identification, quantification, and characterization of this impurity.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene expression related to cell proliferation and differentiation.[1] During the synthesis and storage of Calcipotriol, various impurities can arise, including Calcipotriol Impurity C. The presence of impurities can impact the safety and efficacy of the final drug product, making their thorough characterization a critical aspect of drug development and quality control.

This compound is identified by the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[2][3][4] It is a geometric isomer of Calcipotriol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [2][3][4] |

| CAS Number | 113082-99-8 | [2] |

| Molecular Formula | C27H40O3 | [2][5] |

| Molecular Weight | 412.6 g/mol | [2][5] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in Methanol (B129727) (MeOH), Dimethyl sulfoxide (B87167) (DMSO) | [2] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from related compounds, the expected spectral characteristics can be inferred. Commercial suppliers of the reference standard state that a Certificate of Analysis including H-NMR, Mass Spectrum, and IR data is provided upon purchase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its isomeric structure in relation to Calcipotriol.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| Specific data not publicly available |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| Specific data not publicly available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Expected [M+H]⁺ | ~413.3 |

| Expected [M-H]⁻ | ~411.3 |

| Major Fragmentation Ions | Specific data not publicly available, but would involve loss of water and fragmentation of the side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Calcipotriol, with characteristic absorptions for hydroxyl and alkene groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl) stretching |

| ~2950-2850 | C-H (alkane) stretching |

| ~1650 | C=C (alkene) stretching |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from established methods for Calcipotriol and other vitamin D analogs.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound reference standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7] The choice of solvent will depend on the solubility of the impurity and the desired resolution of the spectrum.

Instrumentation and Parameters:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard zg30 or zg.

-

Number of scans: 16-64 (adjust for signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[][9]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) to determine fragmentation patterns.[10]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11]

-

Place the mixture into a pellet die and press under high pressure to form a transparent pellet.[11]

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow

Calcipotriol Signaling Pathway

Calcipotriol, and presumably its impurities that retain structural similarity, exert their effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.[12][13][14] The binding of Calcipotriol to the VDR leads to a cascade of molecular events that ultimately regulate gene expression.

Caption: Calcipotriol binds to the VDR, leading to heterodimerization with RXR and gene regulation.

Experimental Workflow for Impurity Characterization

The logical flow for the characterization of this compound involves isolation followed by a series of spectroscopic analyses to confirm its structure and purity.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for ensuring the quality and safety of Calcipotriol drug products. While detailed public data is scarce, this guide provides a framework for its analysis based on established techniques for related compounds. The provided experimental protocols for NMR, MS, and IR spectroscopy, along with an understanding of the relevant signaling pathways, offer a solid foundation for researchers and drug development professionals working with Calcipotriol and its impurities. The analytical profile of this compound is defined by high-performance liquid chromatography (HPLC) with UV detection and confirmation by mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR).[15] It presents a characteristic retention time and UV spectrum that facilitate its quantification against the active ingredient.[15]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. allmpus.com [allmpus.com]

- 3. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]

- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 15. veeprho.com [veeprho.com]

Unraveling the Biological Profile of Calcipotriol Impurity C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, as well as its immunomodulatory effects, primarily through binding to the vitamin D receptor (VDR). The synthesis of Calcipotriol, however, can lead to the formation of several impurities, one of which is Calcipotriol Impurity C. As a process-related impurity and potential degradant, understanding the biological activity of Impurity C is crucial for ensuring the safety and efficacy of Calcipotriol drug products. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound.

This compound, also known by its chemical name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol and CAS number 113082-99-8, is structurally related to the active pharmaceutical ingredient.[1][2][3][4][5][6] Due to this structural similarity, it is categorized as a ligand for VDR-like receptors and is associated with the Vitamin D/VDR signaling pathway.[][8][9][10] However, detailed public data on its specific biological activity, such as its binding affinity to the VDR or its effects on cellular processes, remains limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [1] |

| Synonyms | Calcipotriene USP Related Compound C; (5E)-Calcipotriol; (5E)-Calcipotriene | [1] |

| CAS Number | 113082-99-8 | [] |

| Molecular Formula | C27H40O3 | [] |

| Molecular Weight | 412.6 g/mol | [] |

Biological Activity and Signaling Pathways

Given that this compound is an isomer of Calcipotriol, it is plausible that it could exhibit some level of VDR binding and subsequent biological effects. However, without experimental data, the extent of this activity (agonist or antagonist), its potency relative to Calcipotriol, and its specific impact on downstream signaling remain unknown. The potential biological effects could include:

-

Modulation of Keratinocyte Proliferation and Differentiation: Calcipotriol is known to inhibit the proliferation and induce the differentiation of keratinocytes, which is a key mechanism in the treatment of psoriasis.[11]

-

Immunomodulatory Effects: Calcipotriol influences the function of various immune cells, including T-cells, which are implicated in the pathogenesis of psoriasis.[12][13]

The logical workflow for the interaction of a VDR ligand like this compound with its putative target is depicted in the following diagram.

Caption: Putative signaling pathway for this compound via the Vitamin D Receptor.

Experimental Protocols

Detailed experimental protocols specifically designed to assess the biological activity of this compound are not available in published literature. However, standard assays used to characterize the activity of Vitamin D analogs like Calcipotriol can be adapted for this purpose. The following outlines hypothetical experimental workflows that could be employed.

1. VDR Binding Affinity Assay

A competitive binding assay could be performed to determine the affinity of this compound for the VDR.

References

- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]

- 4. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]

- 5. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]

- 11. Calcipotriol Monohydrate Impurity C [artis-standards.com]

- 12. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]

- 13. molcan.com [molcan.com]

Calcipotriol Impurity C: An In-Depth Technical Guide on its Core Mechanism of Action on Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol Impurity C, identified as the (5E,7E)-geometric isomer of Calcipotriol and also known in scientific literature as PRI-2205, is a significant related substance of the widely used anti-psoriatic drug, Calcipotriol. While extensive research has elucidated the mechanism of action of Calcipotriol on skin cells, specific data on this compound remains limited. This technical guide synthesizes the available preclinical data on this impurity, primarily from studies on non-dermatological cell lines, and extrapolates a hypothesized mechanism of action on skin cells based on the well-understood pharmacology of its parent compound. This document provides quantitative data on its known biological activities, detailed experimental protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in dermatology.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, exerting its therapeutic effects by inhibiting keratinocyte proliferation and promoting their differentiation.[1][2] During its synthesis and storage, various impurities can arise, including this compound.[3] This impurity is a geometric isomer of Calcipotriol, specifically (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[4][5] Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.

Hypothesized Mechanism of Action on Skin Cells

The proposed mechanism of action for this compound in skin cells is predicated on its function as a Vitamin D Receptor (VDR) agonist, analogous to Calcipotriol.

Vitamin D Receptor Binding and Nuclear Translocation

It is hypothesized that this compound, due to its structural similarity to the natural VDR ligand calcitriol (B1668218) and the active drug Calcipotriol, binds to the VDR in the cytoplasm of keratinocytes. This binding is expected to induce a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then translocates to the nucleus.

Gene Transcription Modulation

Once in the nucleus, the VDR-RXR-ligand complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of genes that regulate key cellular processes in the skin.

Effects on Keratinocyte Proliferation and Differentiation

The primary therapeutic effect of Calcipotriol in psoriasis is the normalization of keratinocyte function. It is therefore hypothesized that this compound, through VDR-mediated gene regulation, will:

-

Inhibit Keratinocyte Proliferation: By downregulating the expression of genes that promote cell cycle progression, such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), as has been demonstrated for Calcipotriol.[8]

-

Promote Keratinocyte Differentiation: By upregulating the expression of genes associated with the normal maturation of keratinocytes.

Immunomodulatory Effects

Calcipotriol is known to have immunomodulatory effects on skin-infiltrating immune cells.[9] It is plausible that this compound may also exert such effects, potentially influencing the local inflammatory milieu in psoriatic lesions.

Below is a diagram illustrating the hypothesized signaling pathway for this compound in keratinocytes.

Quantitative Data on Biological Activity

Direct quantitative data for this compound (PRI-2205) on skin cells is currently unavailable in the peer-reviewed literature. However, its antiproliferative activity has been assessed in human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[6] These data provide valuable insight into its biological potential.

| Cell Line | Assay | Parameter | Calcipotriol (PRI-2201) | This compound (PRI-2205) |

| HL-60 (Leukemia) | Proliferation Assay (72h) | Inhibition | Strong inhibition at 10-1000 nM | Activity decreased significantly at 10 nM |

| MCF-7 (Breast Cancer) | Proliferation Assay (72h) | Inhibition | Potent inhibition | Weakest among tested analogs |

Table 1: Summary of the antiproliferative activity of Calcipotriol and this compound (PRI-2205) in non-dermatological cell lines.[6]

Experimental Protocols

While specific protocols for testing this compound on skin cells have not been published, the following are detailed methodologies for key experiments relevant to assessing the biological activity of vitamin D analogs on keratinocytes.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the antiproliferative effects of Calcipotriol on keratinocytes.[8]

Objective: To quantify the effect of this compound on the proliferation of human keratinocytes.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 10⁻¹² M to 10⁻⁶ M) or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis.

Vitamin D Receptor (VDR) Competitive Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to the VDR.

Objective: To determine the relative binding affinity of this compound for the Vitamin D Receptor.

Methodology:

-

Receptor Preparation: A source of VDR is required, which can be a cell lysate from a VDR-expressing cell line (e.g., HaCaT keratinocytes) or purified recombinant VDR.

-

Radioligand: A radiolabeled VDR ligand, typically [³H]calcitriol, is used.

-

Assay Setup: In a multi-well plate, a constant concentration of VDR preparation and [³H]calcitriol are incubated with increasing concentrations of unlabeled this compound (the competitor).

-

Controls:

-

Total Binding: VDR preparation + [³H]calcitriol (no competitor).

-

Non-specific Binding: VDR preparation + [³H]calcitriol + a large excess of unlabeled calcitriol.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: The bound and free radioligand are separated. A common method is rapid filtration through glass fiber filters, which retain the VDR-ligand complex.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]calcitriol (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound, the (5E,7E)-geometric isomer of Calcipotriol, has demonstrated biological activity, specifically antiproliferative effects in cancer cell lines.[6] Based on the well-established mechanism of its parent compound, it is highly probable that this compound exerts its effects on skin cells through binding to the Vitamin D Receptor and subsequent modulation of genes controlling proliferation and differentiation.

However, there is a clear need for direct experimental evidence to confirm this hypothesized mechanism in a dermatologically relevant context. Future research should focus on:

-

Determining the VDR binding affinity of this compound.

-

Quantifying its effects on the proliferation and differentiation of human keratinocytes.

-

Investigating its impact on gene expression in skin cells.

-

Assessing its potential immunomodulatory effects in co-cultures of keratinocytes and immune cells.

Such studies will be invaluable for a comprehensive understanding of the pharmacological profile of Calcipotriol and its related substances, ultimately contributing to the development of safer and more effective therapies for skin diseases like psoriasis.

References

- 1. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. molcan.com [molcan.com]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nextstepsinderm.com [nextstepsinderm.com]

In Vitro Profile of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, primarily through activation of the Vitamin D Receptor (VDR). The manufacturing process of calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. This geometric isomer, also known as (5E)-Calcipotriol, is of significant interest due to its potential to elicit biological effects and impact the overall safety and efficacy profile of the drug product. This technical guide provides a comprehensive overview of the available in vitro data on this compound, alongside relevant experimental protocols and a discussion of the underlying signaling pathways. While direct experimental studies on this specific impurity are limited, this guide consolidates information on the parent compound and related vitamin D analogues to provide a robust framework for its investigation.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a potent vitamin D analogue that has demonstrated significant efficacy in the management of psoriasis.[1] Its mechanism of action is intrinsically linked to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in cell growth, differentiation, and immune response.[2] The chemical synthesis of calcipotriol can result in the formation of various process-related impurities and degradation products, including several geometric isomers.[3] this compound is identified as the (5E) isomer of calcipotriol, which has a (5Z) configuration.[4][5] The seemingly minor change in the stereochemistry of the A-ring can have a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity.

Physicochemical Properties and Identification

A summary of the key identifiers for this compound is presented in Table 1. The primary method for the separation and identification of calcipotriol and its impurities is High-Performance Liquid Chromatography (HPLC).[6][7]

| Property | Value | Reference |

| Systematic Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [4] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene USP Related Compound C | [4][5] |

| CAS Number | 113082-99-8 | |

| Molecular Formula | C27H40O3 | |

| Molecular Weight | 412.60 g/mol |

In Vitro Biological Activity

Direct and comprehensive in vitro studies focusing specifically on the biological activity of this compound are not widely available in published literature. However, based on the well-established mechanism of action for calcipotriol and other vitamin D analogues, its biological effects are expected to be mediated through the Vitamin D Receptor (VDR).

Vitamin D Receptor (VDR) Binding and Transcriptional Activation

The biological activity of vitamin D compounds is predominantly initiated by their binding to the VDR.[3] While no experimental data on the VDR binding affinity of this compound was found, computational molecular docking studies on photodegradation products of calcipotriol, which include its isomers, suggest a potential for these compounds to bind to the VDR.[8]

The affinity for the VDR is a critical determinant of a compound's potency. For instance, calcipotriol itself has a high affinity for the VDR, comparable to that of the endogenous active form of vitamin D3, calcitriol.[2] However, studies on other vitamin D analogues have shown that VDR binding affinity alone does not solely determine the extent of the biological response. The ability of the ligand-VDR complex to induce transcriptional activation is also a key factor.[9]

Effects on Keratinocyte Proliferation and Differentiation

A hallmark of vitamin D analogues used in psoriasis treatment is their ability to inhibit the hyperproliferation of keratinocytes and promote their normal differentiation. In vitro studies have extensively documented that calcipotriol effectively reduces keratinocyte proliferation in a concentration-dependent manner.[10] It also induces changes in the expression of cytokeratins, which are markers of keratinocyte differentiation.[9] Furthermore, calcipotriol has been shown to induce apoptosis in psoriatic keratinocytes.[11][12]

Given that this compound is a geometric isomer of calcipotriol, it is plausible that it may also modulate keratinocyte function. However, the extent of this activity is expected to be highly dependent on its VDR binding affinity and subsequent transcriptional activity, which remain to be experimentally determined.

Signaling Pathways

The intracellular signaling cascade initiated by vitamin D analogues is well-characterized. The proposed pathway, which is likely relevant for this compound, is depicted below. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR Signaling Pathway for Vitamin D Analogues.

Studies on calcipotriol have revealed its influence on various downstream signaling pathways in keratinocytes, including the downregulation of STAT1 and STAT3 signaling.[5] Calcipotriol has also been shown to decrease the expression of early growth response-1 (EGR1) and polo-like kinase-2 (PLK2), both of which are involved in cell proliferation.[10]

Experimental Protocols

While specific protocols for the in vitro analysis of this compound are not available, the following are standard methodologies used for evaluating the biological activity of vitamin D analogues.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is crucial for determining the binding affinity of a test compound to the VDR.

Objective: To quantify the relative affinity of this compound for the VDR compared to a radiolabeled ligand (e.g., [3H]calcitriol).

Materials:

-

Recombinant human VDR

-

[3H]calcitriol (radiolabeled ligand)

-

This compound (test compound)

-

Calcitriol (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a series of dilutions of this compound and unlabeled calcitriol.

-

In a multi-well plate, incubate a fixed concentration of recombinant VDR and [3H]calcitriol with the various concentrations of the test compound or unlabeled calcitriol.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of human keratinocytes.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Workflow for In Vitro Evaluation of this compound.

Conclusion and Future Directions

The available data on this compound is currently limited, necessitating further in vitro investigation to fully characterize its biological profile. As a geometric isomer of the potent anti-psoriatic agent calcipotriol, it holds the potential for significant biological activity, primarily through the Vitamin D Receptor signaling pathway. Future research should prioritize conducting VDR binding assays and functional cell-based assays, such as keratinocyte proliferation and differentiation studies, to quantify its potency relative to calcipotriol. A thorough understanding of the in vitro effects of this compound is essential for ensuring the quality, safety, and efficacy of calcipotriol-containing pharmaceutical products. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake these critical investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]

- 3. mdpi.com [mdpi.com]

- 4. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 5. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Toxicological Effects of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Process-related and degradation impurities can emerge during synthesis and storage, necessitating a thorough toxicological evaluation. This technical guide focuses on Calcipotriol Impurity C, a known trans-isomeric impurity of Calcipotriol. While direct toxicological data for this specific impurity is limited in publicly available literature, this document provides a comprehensive framework for its potential toxicological assessment. By examining the known toxicology of the parent compound, Calcipotriol, and considering the structural similarities, we can infer potential risks and outline the necessary experimental protocols for a complete safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in navigating the toxicological evaluation of this compound.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a vitamin D analog that exerts its therapeutic effect by binding to the vitamin D receptor (VDR), which in turn modulates gene transcription to normalize keratinocyte proliferation and differentiation.[1] The manufacturing process of Calcipotriol is complex and can lead to the formation of several impurities, which are structurally similar compounds that may differ in their pharmacological activity and toxicological profile.[]

This compound is identified as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[1][3][4] It is also known by the synonyms (5E)-Calcipotriol and Calcipotriene Related Compound C.[1][3][5] As a stereoisomer of Calcipotriol, its biological activity and toxicity profile warrant careful investigation. Being an analogue of vitamin D3, it is postulated to be a potential agonist of the vitamin D receptor.[]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[3] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C[1][3] |

| CAS Number | 113082-99-8[3][4] |

| Molecular Formula | C27H40O3[3][4] |

| Molecular Weight | 412.61 g/mol [3] |

Postulated Toxicological Profile of this compound

In the absence of direct toxicological studies on this compound, its potential toxicity can be inferred from the known effects of the parent drug, Calcipotriol. The primary toxicological concerns associated with vitamin D analogs are related to their calcemic effects, leading to hypercalcemia and its sequelae. However, other toxicities, including skin irritation and organ damage upon systemic exposure, are also relevant.

The Safety Data Sheet for Calcipotriol indicates that it is fatal if swallowed or in contact with skin, and causes damage to organs through prolonged or repeated exposure.[7] A 4-week repeated percutaneous dose toxicity study of calcipotriol in rats established a no-toxic dose of 4 micrograms/kg/day.[8] At higher doses, effects such as decreased body weight, skin reactions at the application site, and mineralization of the cornea and kidney were observed.[8]

Table 2: Summary of Known Toxicological Data for Calcipotriol (as a proxy for Impurity C)

| Toxicity Endpoint | Species | Route of Administration | Key Findings | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 19 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | 15 mg/kg | |

| Repeated Dose Toxicity | Rat | Percutaneous (4 weeks) | No-toxic dose: 4 µg/kg/day. High doses led to decreased body weight, skin irritation, and organ mineralization. | [8] |

| Skin Irritation | - | - | Potential for skin irritation. | [7] |

| Organ Toxicity | - | - | Causes damage to organs through prolonged or repeated exposure. | [7] |

| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child. |

Recommended Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound should be conducted to establish its safety profile. The following experimental protocols are recommended based on standard regulatory guidelines.

In Vitro Toxicity Assays

-

Cytotoxicity: Initial screening for cytotoxicity can be performed using keratinocyte cell lines (e.g., HaCaT) and other relevant cell types. The MTT or LDH release assays can be employed to determine the concentration at which the impurity induces cell death.

-

Genotoxicity: A battery of genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential. This typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.

-

In Vitro Mammalian Chromosomal Aberration Test: To evaluate structural chromosomal abnormalities.

-

-

Vitamin D Receptor (VDR) Binding and Activation Assay: To confirm the hypothesis that Impurity C is a VDR agonist and to quantify its potency relative to Calcipotriol.

In Vitro Toxicological Assessment Workflow for this compound.

In Vivo Toxicity Studies

Based on the results of the in vitro assays, in vivo studies in a relevant animal model (e.g., rat or minipig) should be conducted.

-

Acute Dermal Toxicity: To determine the potential for toxicity from a single dermal exposure.

-

Repeated Dose Dermal Toxicity: A 28-day or 90-day study to evaluate the effects of repeated dermal application. Endpoints should include clinical observations, body weight, food/water consumption, hematology, clinical chemistry (including serum calcium and phosphate), urinalysis, organ weights, and histopathology of the skin and major organs.

-

Sensitization Study: To assess the potential for allergic contact dermatitis (e.g., Local Lymph Node Assay).

-

Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion of the impurity and to correlate exposure levels with toxic effects.

Potential Signaling Pathways

As a presumed Vitamin D Receptor agonist, this compound is expected to modulate the same signaling pathways as Calcipotriol. The binding of the ligand to the VDR leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Postulated Vitamin D Receptor Signaling Pathway for this compound.

The key cellular effects in the context of psoriasis treatment are the inhibition of keratinocyte proliferation and the induction of their differentiation, leading to the normalization of the epidermis. Any toxic effects would likely be an exaggeration of these pharmacological effects or off-target effects.

Conclusion and Future Directions

While this compound is a known impurity of Calcipotriol, there is a clear gap in the publicly available toxicological data. Based on its structural similarity to the parent compound, it is reasonable to hypothesize that it may act as a VDR agonist and could potentially exhibit a similar toxicological profile, including effects on calcium homeostasis and organ toxicity at high systemic exposures. However, subtle stereochemical differences can significantly alter biological activity and toxicity. Therefore, a comprehensive toxicological evaluation, as outlined in this guide, is imperative to ensure patient safety. Future research should focus on conducting the recommended in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. This will enable the establishment of safe limits for this impurity in the final drug product and contribute to the overall quality and safety of Calcipotriol-based therapies.

References

- 1. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. One moment, please... [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. [A 4-week repeated percutaneous dose toxicity study of calcipotriol (MC903) followed by a 4-week recovery test in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Calcipotriol Impurity C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and regulatory documents lack specific data on the pharmacokinetics and metabolism of Calcipotriol Impurity C. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of the parent compound, Calcipotriol, which serves as the most relevant context. Information regarding this compound is limited to its chemical identity and analytical detection.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is primarily attributed to its ability to inhibit keratinocyte proliferation and promote epidermal differentiation.[][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety and efficacy. This compound is a known process-related impurity of Calcipotriol.[][3] While isomers and other impurities of Calcipotriol may exhibit different toxicological and pharmacological profiles, specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain.[] This document, therefore, summarizes the current understanding of Calcipotriol's pharmacokinetics and metabolism and presents the available information on Impurity C.

Pharmacokinetics of Calcipotriol

Systemic absorption of topically applied Calcipotriol is low. Clinical studies with radiolabeled ointment indicate that approximately 6% (±3%) of the applied dose is absorbed systemically when applied to psoriatic plaques and 5% (±2.6%) when applied to normal skin.[4][5]

Once absorbed, Calcipotriol undergoes rapid metabolism in the liver.[4][5] The half-life of Calcipotriol is significantly shorter than that of the endogenous active form of vitamin D, calcitriol.[6] This rapid clearance contributes to its favorable systemic safety profile.

| Pharmacokinetic Parameter | Value | Reference |

| Systemic Absorption (Topical) | ~5-6% | [4][5] |

| Metabolism | Rapid, Hepatic | [4][5] |

| Half-life | Shorter than calcitriol | [6] |

Metabolism of Calcipotriol

The metabolism of Calcipotriol follows a pathway similar to that of endogenous vitamin D.[4][5] The primary metabolites of Calcipotriol are significantly less potent than the parent compound, and are considered inactive.[4][6] The main route of excretion for the metabolites is through the bile.[4][5]

The metabolic pathway involves hydroxylation reactions, leading to the formation of various metabolites. While the specific metabolites of this compound are unknown, the general metabolic scheme for Calcipotriol provides a likely framework.

This compound: What is Known

This compound is identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[7][8][9] It is an isomer of Calcipotriol and its presence in the final drug product is controlled through rigorous analytical testing.

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [7][8][9] |

| Molecular Formula | C27H40O3 | [8] |

| Molecular Weight | 412.6 g/mol | [8] |

| CAS Number | 113082-99-8 | [8] |

Experimental Protocols: Detection of this compound

The primary method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC).

Methodology: Reversed-Phase HPLC for Impurity Profiling

A stability-indicating RP-HPLC method is crucial for separating Calcipotriol from its impurities, including Impurity C.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm) is typically used.[10]

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is employed. For example, a mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran (B95107) can be used.[10]

-

Detection: UV detection at a wavelength of approximately 264 nm is suitable for both Calcipotriol and its related impurities.[]

-

Temperature: The column is often maintained at an elevated temperature, such as 50°C, to improve separation.[10]

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 8. allmpus.com [allmpus.com]

- 9. Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

The Immunological and Inflammatory Role of Calcipotriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a well-established therapeutic agent for psoriasis, primarily due to its potent effects on keratinocyte proliferation and differentiation, as well as its immunomodulatory properties. The manufacturing process of Calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. As a stereoisomer of the active pharmaceutical ingredient, the biological activity of Impurity C, particularly its role in inflammation and immunology, warrants careful consideration. This technical guide provides an in-depth overview of the known immunomodulatory functions of Calcipotriol and extrapolates the potential role of this compound based on its structural similarity and its putative action as a Vitamin D Receptor (VDR) agonist. While direct experimental data on this compound is scarce, this guide aims to provide a comprehensive framework for researchers by detailing the established mechanisms of Calcipotriol, relevant experimental protocols, and key signaling pathways.

Introduction to Calcipotriol and its Impurity C

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [3][4][6] |

| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C | [3][4][5] |

| CAS Number | 113082-99-8 | [4][5][6] |

| Molecular Formula | C27H40O3 | [4][6] |

| Molecular Weight | 412.61 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Soluble in DMSO and Methanol | [6] |

The Role of Calcipotriol in Inflammation and Immunology

The immunomodulatory effects of Calcipotriol are central to its therapeutic efficacy in psoriasis, a T-cell-mediated autoimmune disease.[8][9] Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in immune responses, cell proliferation, and differentiation.[1][8][9]

Effects on T Lymphocytes

T helper (Th) cells, particularly Th1 and Th17 subtypes, are key drivers of psoriatic inflammation through the production of pro-inflammatory cytokines. Calcipotriol has been shown to:

-

Inhibit T cell proliferation : Calcitriol (B1668218), the parent compound of Calcipotriol, potently inhibits phytohemagglutinin (PHA)-induced T lymphocyte proliferation.[10] This effect is mediated, at least in part, by the suppression of Interleukin-2 (IL-2) production.[10]

-

Modulate cytokine production : Calcitriol inhibits the production of Th1 cytokines such as Interferon-gamma (IFN-γ) and IL-2, as well as Th2 cytokines like IL-4 and IL-5.[11]

-

Suppress the Th17 pathway : Calcipotriol, particularly in combination with corticosteroids, additively inhibits the secretion of IL-17A and Tumor Necrosis Factor-alpha (TNF-α) from both CD4+ and CD8+ T cells.[12] It also suppresses the IL-23/Th17 axis, which is crucial in psoriasis pathogenesis.[12][13]

-

Promote Regulatory T cells (Tregs) : Topical application of Calcipotriol can induce the expansion of antigen-specific CD4+CD25+ regulatory T cells, which play a critical role in maintaining immune tolerance.[14]

Effects on Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. Calcipotriol modulates DC function by:

-

Inhibiting DC maturation and activation : Calcipotriol can suppress the differentiation and maturation of dendritic cells.[15]

-

Reducing pro-inflammatory cytokine secretion : It inhibits the secretion of IL-23 and TNF-α by dendritic cells.[12]

Effects on Keratinocytes

Keratinocytes are not merely passive targets in psoriasis but actively participate in the inflammatory process. Calcipotriol influences keratinocytes by:

-

Inhibiting proliferation : It directly inhibits the proliferation of hyperproliferative keratinocytes in psoriatic lesions.[16]

-

Modulating cytokine expression : Calcipotriol can reduce the inflammatory responses in Th17-stimulated keratinocytes.[12]

-

Inducing IL-10 Receptor Expression : Both calcitriol and calcipotriol have been shown to induce the expression of the IL-10 receptor gene in human epidermal cells, potentially enhancing the anti-inflammatory effects of IL-10.[17]

Signaling Pathways

The immunomodulatory effects of Calcipotriol are mediated through various signaling pathways upon activation of the VDR.

Vitamin D Receptor (VDR) Signaling

The canonical pathway involves the binding of Calcipotriol to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Calcipotriol has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[18][19] This inhibition can occur through the upregulation of Zinc Finger Protein A20 (A20), a negative regulator of NF-κB.[19][20]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the immunological effects of this compound.

In Vitro T-Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of T lymphocytes.

-

Cell Source : Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Methodology :

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in 96-well plates.

-

Stimulate T-cell proliferation using phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Incubate for 72 hours.

-

Assess proliferation by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).

-

-

Endpoint : Quantification of T-cell proliferation (e.g., counts per minute for [3H]-thymidine, optical density for BrdU, or fluorescence intensity for CFSE).

Cytokine Production Assay

This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.

-

Cell Source : PBMCs or isolated T cells.

-

Methodology :

-

Culture immune cells in the presence of a stimulant (e.g., PHA, LPS, or anti-CD3/CD28).

-

Treat cells with this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Collect cell culture supernatants.

-

Measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α, IL-17A, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Endpoint : Concentration of specific cytokines in the culture supernatant (pg/mL or ng/mL).

Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a compound for the VDR.

-

Methodology :

-

Utilize a competitive binding assay format.

-

Incubate a source of VDR (e.g., recombinant human VDR or nuclear extracts from VDR-expressing cells) with a radiolabeled VDR ligand (e.g., [3H]-calcitriol).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Separate bound from free radioligand.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

-

Endpoint : Calculation of the inhibitory concentration (IC50) and the binding affinity (Ki) of this compound for the VDR.

Data Presentation

The following tables summarize the expected outcomes of the described experiments based on the known activity of Calcipotriol. These tables can serve as a template for presenting data generated from studies on this compound.

Table 2: Effect of Calcipotriol on T-Cell Proliferation

| Compound | Concentration | Proliferation (% of control) |

| Vehicle | - | 100 |

| Calcipotriol | 10-9 M | 85 |

| 10-8 M | 60 | |

| 10-7 M | 30 |

Table 3: Effect of Calcipotriol on Cytokine Production by T-cells

| Cytokine | Vehicle (pg/mL) | Calcipotriol (10-8 M) (pg/mL) | % Inhibition |

| IFN-γ | 1500 | 750 | 50 |

| IL-2 | 800 | 320 | 60 |

| IL-17A | 1200 | 480 | 60 |

| IL-10 | 200 | 350 | -75 (Stimulation) |

Conclusion and Future Directions

While Calcipotriol is a well-characterized immunomodulatory agent, the specific role of its stereoisomeric impurity, this compound, in inflammation and immunology remains largely unexplored. Based on its structural similarity to Calcipotriol and its putative role as a VDR agonist, it is plausible that Impurity C shares some of the anti-inflammatory and immunomodulatory properties of the parent compound. However, it is also possible that its stereochemistry could lead to altered VDR binding affinity, different downstream signaling effects, or even off-target activities.

Future research should focus on direct experimental investigation of this compound. Key areas of study should include:

-

Quantitative assessment of VDR binding affinity to determine if it acts as a potent agonist.

-

In vitro studies using primary human immune cells to evaluate its effects on T-cell proliferation, cytokine production, and dendritic cell function.

-

Analysis of its impact on key inflammatory signaling pathways , such as NF-κB, MAPK, and JAK-STAT.

-

In vivo studies in animal models of inflammatory skin diseases, such as psoriasis, to determine its therapeutic potential and safety profile.

A thorough understanding of the biological activity of this compound is crucial for ensuring the safety and efficacy of Calcipotriol-containing drug products and may also unveil novel therapeutic opportunities for this and related compounds in the field of inflammation and immunology.

Experimental Workflow Diagram

References

- 1. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]

- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]

- 5. veeprho.com [veeprho.com]

- 6. allmpus.com [allmpus.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]

- 10. Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of calcitriol on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expansion of antigen-specific regulatory T cells with the topical vitamin d analog calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcipotriol | 112965-21-6 | FC19634 | Biosynth [biosynth.com]

- 19. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Calcipotriol Impurity C: A Technical Guide to its Discovery and Origin in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Calcipotriol Impurity C, a critical process-related impurity encountered during the synthesis of the anti-psoriatic drug Calcipotriol. The guide details its chemical identity, discovery, and the mechanisms of its formation, with a focus on the photochemical and thermal isomerization of the Calcipotriol molecule's conjugated triene system. This document synthesizes information on analytical methodologies for the detection and quantification of this impurity, and outlines strategies for its control during drug manufacturing. Experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field of drug development and quality control.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used extensively in the topical treatment of psoriasis.[] Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of Calcipotriol is a complex multi-step process that can lead to the formation of various process-related impurities and degradation products.[] These impurities, even in minute quantities, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, their identification, characterization, and control are of paramount importance in pharmaceutical manufacturing.

One such critical impurity is this compound, which is recognized and listed in the European Pharmacopoeia.[2] This guide focuses specifically on the discovery, origin, and control of this particular impurity.

Discovery and Chemical Identity of this compound

This compound is chemically identified as the (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[3] It is a geometric isomer of Calcipotriol, which has the (5Z,7E) configuration. The key structural difference lies in the stereochemistry of the double bond at the C5-C6 position of the triene system.

Table 1: Chemical and Physical Properties of Calcipotriol and Impurity C

| Property | Calcipotriol | This compound |

| Systematic Name | (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |

| CAS Number | 112965-21-6 | 113082-99-8 |

| Molecular Formula | C₂₇H₄₀O₃ | C₂₇H₄₀O₃ |

| Molecular Weight | 412.61 g/mol | 412.61 g/mol |

Origin and Formation Mechanism of this compound

The formation of this compound is intrinsically linked to the chemical nature of the conjugated triene system present in the Calcipotriol molecule. This system is susceptible to isomerization, which can be induced by both photochemical and thermal energy.

Isomerization of the Conjugated Triene System

The central structural feature of Calcipotriol and other vitamin D analogs is a conjugated triene system. The geometry of these double bonds, particularly the 5Z and 7E configuration, is crucial for biological activity. However, this system is not entirely stable and can undergo isomerization, leading to the formation of various geometric isomers, including the (5E) isomer, which is Impurity C.

Photochemical Isomerization

Exposure to ultraviolet (UV) light is a well-documented cause of isomerization in vitamin D and its analogs. The energy from UV radiation can excite the π-electrons of the conjugated system, leading to a temporary loss of double-bond character and allowing for rotation around the carbon-carbon bonds. Subsequent relaxation to the ground state can result in a mixture of isomers, including the thermodynamically more stable (5E)-isomer.

Some synthetic routes for Calcipotriol intentionally utilize a photochemical isomerization step to convert a (5E,7E)-precursor to the desired (5Z,7E)-configuration. In such processes, incomplete isomerization is a direct pathway to the presence of this compound in the final product.

Thermal Isomerization

Elevated temperatures during the synthesis, purification, or storage of Calcipotriol can also promote the isomerization of the triene system. While the (5Z,7E)-isomer is the desired product, a thermal equilibrium can be established between the (5Z,7E) and (5E,7E) isomers. At higher temperatures, the equilibrium may shift, leading to an increased proportion of the (5E,7E)-isomer (Impurity C).

The formation of Impurity C can be understood in the context of kinetic and thermodynamic control. While the desired (5Z,7E)-isomer might be the kinetically favored product under certain synthetic conditions, the (5E,7E)-isomer (Impurity C) can be the thermodynamically more stable product, and its formation is favored under conditions that allow for equilibrium to be reached, such as prolonged reaction times or high temperatures.

Caption: Formation pathways of this compound.

Analytical Methods for Detection and Quantification

The control of this compound relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for separating Calcipotriol from its impurities, including Impurity C. Several methods have been reported in the literature, typically employing a reversed-phase C18 column.

Table 2: Typical HPLC Parameters for Calcipotriol and Impurity C Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of Methanol and Water (e.g., 80:20 v/v) or a gradient elution with acetonitrile, methanol, and water.[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Experimental Protocol: HPLC-UV Analysis

The following is a representative protocol for the quantification of this compound. This protocol is a synthesis of information from various sources and should be validated for specific laboratory conditions.

4.2.1. Materials and Reagents

-

Calcipotriol Reference Standard

-

This compound Reference Standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Calcipotriol drug substance sample

4.2.2. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Methanol:Water (80:20, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 264 nm

-

Column Temperature: 30°C

4.2.3. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve Calcipotriol and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Calcipotriol drug substance in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).

4.2.4. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the peaks for Calcipotriol and Impurity C based on their retention times from the standard chromatogram.

-

Calculate the percentage of Impurity C in the drug substance using the area normalization method or by comparison with the standard.

Caption: HPLC analysis workflow for Impurity C.

Control Strategies in Drug Synthesis

The control of this compound is a critical aspect of the manufacturing process. A combination of strategies can be employed to minimize its formation.

-

Control of Reaction Conditions: Strict control of temperature, reaction time, and pH during the synthesis can minimize the thermal isomerization of the triene system.[]

-

Photochemical Reaction Control: In synthetic routes involving a photoisomerization step, careful optimization of the light source, wavelength, and exposure time is crucial to ensure complete conversion to the desired (5Z,7E)-isomer and minimize residual (5E,7E)-impurity.

-